molecular formula C12H14F2O3 B1446886 4-Butoxy-2,6-difluorophenylacetic acid CAS No. 1373921-12-0

4-Butoxy-2,6-difluorophenylacetic acid

Cat. No. B1446886
M. Wt: 244.23 g/mol
InChI Key: BOYCWRRKHQPVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Butoxy-2,6-difluorophenylacetic acid” is a chemical compound with the molecular formula C12H14F2O3 and a molecular weight of 244.24 . It is also known by its IUPAC name, (4-butoxy-2,6-difluorophenyl)acetic acid .


Molecular Structure Analysis

The molecular structure of “4-Butoxy-2,6-difluorophenylacetic acid” can be represented by the InChI code: 1S/C12H14F2O3/c1-2-3-4-17-8-5-10(13)9(7-12(15)16)11(14)6-8/h5-6H,2-4,7H2,1H3,(H,15,16) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Herbicide Toxicity and Environmental Impact

  • Global Trends in Herbicide Toxicity Studies : Research has advanced rapidly in understanding the toxicology and mutagenicity of 2,4-D herbicides, including compounds like 4-Butoxy-2,6-difluorophenylacetic acid. This herbicide is used worldwide in agriculture and urban activities, potentially reaching natural environments. Studies have focused on occupational risks, neurotoxicity, resistance to herbicides, and impacts on non-target species, especially aquatic ones (Zuanazzi et al., 2020).

  • Methods for Herbicide Detection : High-performance liquid chromatography with coulometric detection has been developed to determine trace levels of chlorophenoxy acid herbicides like 4-Butoxy-2,6-difluorophenylacetic acid in ground and drinking water, showcasing the need for monitoring environmental contamination (Wintersteiger et al., 1999).

  • Removal from Polluted Water Sources : Efforts have been made to develop efficient technologies for the removal of 2,4-D herbicides from contaminated water bodies, addressing its strong toxicity and water contamination potential (EvyAliceAbigail et al., 2017).

Impact on Microbial and Animal Life

  • Effects on Soil Microbial Communities : The application of 2,4-D herbicides, including butyl esters like 4-Butoxy-2,6-difluorophenylacetic acid, can substantially affect microbial populations and community structures in agricultural soils (Zhang et al., 2010).

  • Toxicity in Aquatic Organisms : Studies have shown acute toxicity and stress behavior in freshwater fish and mosquito larvae exposed to xenobiotics like 2,4-D herbicides (Farah et al., 2004).

  • Genotoxic Potential in Aquatic Species : The alkaline single cell gel electrophoresis, or comet assay, has been used to evaluate the genotoxic potential of herbicides like 2,4-D in erythrocytes of freshwater catfish, indicating DNA damage (Ateeq et al., 2005).

  • Esterase Activities and Embryonic Development : The impact of 2,4-D butyl ester, a related compound, on chick embryonic development has been studied, revealing embryotoxic effects and alterations in nervous system lipid composition (Cantarini et al., 1992).

  • Bacterial Decomposition of 2,4-D : Bacteria capable of decomposing 2,4-D herbicides, including derivatives like 4-Butoxy-2,6-difluorophenylacetic acid, have been identified, highlighting biological methods for mitigating environmental impacts (Rogoff & Reid, 1956).

properties

IUPAC Name

2-(4-butoxy-2,6-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c1-2-3-4-17-8-5-10(13)9(7-12(15)16)11(14)6-8/h5-6H,2-4,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYCWRRKHQPVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265612
Record name Benzeneacetic acid, 4-butoxy-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-2,6-difluorophenylacetic acid

CAS RN

1373921-12-0
Record name Benzeneacetic acid, 4-butoxy-2,6-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373921-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-butoxy-2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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